Cas no 1354280-36-6 (tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate)

Tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate is a synthetic intermediate primarily used in pharmaceutical and organic chemistry research. Its structure features a cyclohexyl ring substituted with a protected carbamate group and an imidazole moiety, making it valuable for the development of bioactive compounds. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, allowing selective deprotection under mild acidic conditions. The imidazole functionality provides coordination and hydrogen-bonding capabilities, useful in catalysis and drug design. This compound is particularly advantageous in peptide coupling and heterocyclic synthesis due to its balanced reactivity and compatibility with diverse reaction conditions. High purity grades ensure reliable performance in complex synthetic pathways.
tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate structure
1354280-36-6 structure
商品名:tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate
CAS番号:1354280-36-6
MF:C14H23N3O2
メガワット:265.351323366165
CID:6285814
PubChem ID:165621281

tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate
    • tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
    • EN300-1874636
    • 1354280-36-6
    • インチ: 1S/C14H23N3O2/c1-14(2,3)19-13(18)17-11-6-4-10(5-7-11)12-8-15-9-16-12/h8-11H,4-7H2,1-3H3,(H,15,16)(H,17,18)
    • InChIKey: KEWFNJCLBLODQP-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(NC1CCC(C2=CN=CN2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 265.17902698g/mol
  • どういたいしつりょう: 265.17902698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 67Ų

tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1874636-0.25g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
0.25g
$1209.0 2023-09-18
Enamine
EN300-1874636-1.0g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
1g
$1315.0 2023-06-03
Enamine
EN300-1874636-10g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
10g
$5652.0 2023-09-18
Enamine
EN300-1874636-0.1g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
0.1g
$1157.0 2023-09-18
Enamine
EN300-1874636-0.05g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
0.05g
$1104.0 2023-09-18
Enamine
EN300-1874636-5.0g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
5g
$3812.0 2023-06-03
Enamine
EN300-1874636-10.0g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
10g
$5652.0 2023-06-03
Enamine
EN300-1874636-0.5g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
0.5g
$1262.0 2023-09-18
Enamine
EN300-1874636-5g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
5g
$3812.0 2023-09-18
Enamine
EN300-1874636-2.5g
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
1354280-36-6
2.5g
$2576.0 2023-09-18

tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 関連文献

tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamateに関する追加情報

Research Brief on tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate (CAS: 1354280-36-6) and Its Applications in Chemical Biology and Pharmaceutical Research

The compound tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate (CAS: 1354280-36-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate-protected imidazole derivative serves as a key intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its utility in medicinal chemistry, where its unique structural features enable the development of novel therapeutic agents.

Structural analysis reveals that the tert-butyl carbamate group provides excellent protection for the amine functionality while maintaining compatibility with various synthetic transformations. The 4-(1H-imidazol-4-yl)cyclohexyl moiety offers a rigid scaffold that can be strategically modified to enhance binding affinity and selectivity. This combination makes 1354280-36-6 particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Recent applications of this compound have been reported in the development of kinase inhibitors, with particular focus on its incorporation into ATP-competitive binding motifs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a building block for selective PI3K inhibitors, showing promising results in preclinical cancer models. The researchers noted that the cyclohexyl-imidazole core provided optimal spatial orientation for target engagement while minimizing off-target effects.

In neuroscience research, 1354280-36-6 has shown potential as a precursor for histamine receptor modulators. A team at Harvard Medical School recently utilized this compound to develop novel H3 receptor antagonists with improved blood-brain barrier penetration. The tert-butyl carbamate group proved crucial for maintaining metabolic stability during in vivo studies, addressing a common challenge in central nervous system drug development.

The synthetic versatility of tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate has also been exploited in chemical biology probes. Researchers at Scripps Research Institute incorporated this scaffold into activity-based protein profiling (ABPP) reagents, enabling selective labeling of cysteine proteases. The imidazole moiety served as both a recognition element and a nucleophilic catalyst in these applications.

Looking forward, the unique properties of 1354280-36-6 position it as a valuable tool for diverse therapeutic areas. Ongoing research explores its potential in immunomodulation, with early-stage investigations suggesting applications in autoimmune disease treatment. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for fragment-based drug discovery approaches that are gaining prominence in the pharmaceutical industry.

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